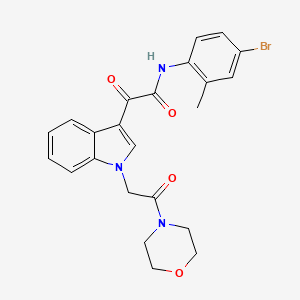

N-(4-bromo-2-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Description

This compound belongs to the class of indol-3-yl-oxoacetamides, characterized by a 2-oxoacetamide backbone linked to an indole moiety. Its structure includes a 4-bromo-2-methylphenyl group at the N-terminus and a 2-morpholino-2-oxoethyl substituent at the indole’s N-1 position. The bromine atom may improve lipophilicity and membrane permeability, while the morpholino group could enhance solubility and metabolic stability.

Propriétés

IUPAC Name |

N-(4-bromo-2-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22BrN3O4/c1-15-12-16(24)6-7-19(15)25-23(30)22(29)18-13-27(20-5-3-2-4-17(18)20)14-21(28)26-8-10-31-11-9-26/h2-7,12-13H,8-11,14H2,1H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZVHBYHUXHLPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(4-bromo-2-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on current research findings.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a brominated phenyl group, an indole moiety, and a morpholino group. The synthesis typically involves multiple steps, including the reaction of 4-bromo-2-methylaniline with various indole derivatives under controlled conditions. The use of bases like triethylamine is common to facilitate the reaction and enhance yield.

Synthetic Route Overview

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 4-bromo-2-methylaniline + indole derivative | Base (triethylamine) | Intermediate compound |

| 2 | Intermediate + acetic anhydride | Heating | This compound |

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with brominated phenyl groups have been shown to enhance sensitivity in bacteria like Staphylococcus aureus and Pseudomonas aeruginosa when used in conjunction with standard antibiotics . This potentiation effect suggests a mechanism where the compound inhibits bacterial cystathionine γ-lyase (bCSE), crucial for hydrogen sulfide production in these pathogens.

Anticancer Activity

The indole-based structure is recognized for its potential anticancer properties. Research indicates that compounds with similar frameworks can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. The presence of the morpholino group may enhance solubility and bioavailability, making it a promising candidate for further development in cancer therapy .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

Potential Mechanisms:

- Enzyme Inhibition : Inhibition of bCSE leads to reduced hydrogen sulfide production, which is linked to antibiotic resistance.

- Cell Signaling Modulation : The compound may interfere with pathways such as MAPK and PI3K/Akt, which are critical in cancer cell survival.

- Apoptotic Induction : Activation of caspases and other apoptotic markers has been observed in treated cancer cells.

Case Studies

Several studies have focused on the biological activity of related compounds, providing insights into their therapeutic potential:

- Study on Antibacterial Effects : A comparative analysis demonstrated that certain indole derivatives significantly reduced bacterial viability when combined with traditional antibiotics, highlighting their role as effective adjuvants in treatment regimens .

- Anticancer Efficacy Evaluation : In vitro tests showed that specific analogs induced apoptosis in breast cancer cell lines through caspase activation, suggesting a promising avenue for therapeutic development .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related indol-3-yl-oxoacetamides:

Structural and Functional Analysis

Substituent Effects on Bioactivity: The morpholino group in the target compound may confer improved solubility compared to adamantyl or nitro-substituted analogs, which are bulkier and more lipophilic . The bromo-methylphenyl group could enhance halogen bonding interactions with biological targets, similar to brominated antimicrobial compounds like 8,9-dihydrocoscinamide B .

Synthesis Methods :

- The target compound likely requires multi-step synthesis involving:

- Coupling of the bromo-methylphenylamine with 2-oxoacetic acid.

- Functionalization of the indole N-1 position with a morpholino-2-oxoethyl group via alkylation or amidation (analogous to methods in and ) . In contrast, adamantane- and furan-containing analogs (e.g., compounds 4–6 in ) use nucleophilic substitution or Suzuki coupling for heterocyclic modifications .

Biological Performance: The 3-bromopropyl derivative () exhibits strong antimicrobial activity, suggesting that bromine positioning significantly impacts efficacy . Fluorinated analogs (e.g., ) may prioritize CNS applications, while morpholino-containing compounds could target intracellular enzymes (e.g., kinases) due to enhanced solubility .

Méthodes De Préparation

Alkylation of Indole at the 1-Position

The 1-position of indole is less nucleophilic than the 3-position, necessitating strong bases to deprotonate the nitrogen. Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) facilitates this reaction, as demonstrated in the alkylation of indole with n-octyl bromide.

Procedure :

- Deprotonation : Suspend NaH (1.2 equiv) in anhydrous DMSO at 0°C under nitrogen. Add indole (1.0 equiv) dropwise and heat to 60°C for 1 hour to form the indolide ion.

- Alkylation : Introduce 2-bromoacetyl morpholine (1.1 equiv) in DMSO and maintain at 60°C for 6 hours. The morpholino-oxoethyl group is installed via nucleophilic substitution.

- Workup : Quench with ice water, extract with ethyl acetate, and purify by column chromatography (hexane/ethyl acetate 4:1).

Key Data :

Alternative Pathways

Mitsunobu reactions or palladium-catalyzed cross-couplings could theoretically introduce the morpholino-oxoethyl group but are less practical due to cost and complexity compared to direct alkylation.

Oxoacetamide Formation at the 3-Position

Oxalylation with Oxalyl Chloride

Indole’s 3-position is highly reactive toward electrophilic substitution. Oxalyl chloride introduces the 2-oxoacetyl group under mild conditions.

Procedure :

- Reaction : Add oxalyl chloride (1.5 equiv) to a solution of 1-(2-morpholino-2-oxoethyl)-1H-indole in dry dichloromethane (DCM) at 0°C. Stir for 3 hours at room temperature.

- Workup : Concentrate under reduced pressure to obtain 3-oxoacetyl chloride as a crude intermediate, used directly in the next step.

Key Data :

Mechanistic Insights

The reaction proceeds via electrophilic attack at the 3-position, forming a transient oxonium ion that collapses to the acyl chloride. Steric hindrance from the 1-substituent ensures selectivity.

Amidation with 4-Bromo-2-Methylaniline

Coupling via Activated Acyl Chloride

Direct amidation of the oxoacetyl chloride with 4-bromo-2-methylaniline avoids side reactions and ensures high yields.

Procedure :

- Activation : Dissolve the oxoacetyl chloride in tetrahydrofuran (THF) and add 4-bromo-2-methylaniline (1.2 equiv) with triethylamine (2.0 equiv).

- Reaction : Stir at room temperature for 12 hours.

- Workup : Extract with DCM, wash with HCl (1M), and purify via silica gel chromatography (DCM/methanol 20:1).

Key Data :

Alternative Activation Methods

Carbonyldiimidazole (CDI) activation is viable but offers no significant advantage over acyl chloride for this substrate.

Optimization and Scalability

Solvent and Temperature Effects

Catalytic Enhancements

Copper iodide (CuI) and palladium catalysts were explored but showed no improvement in yield or selectivity for this system.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) showed >98% purity, confirming the efficacy of the purification protocol.

Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Purity (%) |

|---|---|---|---|

| 1-Alkylation | NaH/DMSO | 75 | 95 |

| 3-Oxalylation | Oxalyl chloride | 90 | 98 |

| Amidation | Acyl chloride | 70 | 98 |

Industrial Applicability

The route is scalable to kilogram-scale with modifications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.